2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid
Description
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid (CAS: 812642-72-1) is a synthetic organic compound with the molecular formula C₁₂H₁₃NO₇ and a molecular weight of 283 g/mol . Structurally, it features a phenoxy core substituted with ethoxy, formyl, and nitro groups at the 2-, 4-, and 6-positions, respectively, linked to a propanoic acid chain. This compound is primarily utilized as a research intermediate in organic synthesis, particularly in the development of complex molecules due to its reactive formyl and nitro functionalities .
Key physicochemical properties include:
- Reactivity: The nitro group acts as an electron-withdrawing moiety, while the formyl group enables participation in condensation reactions (e.g., Schiff base formation).
Properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-3-19-10-5-8(6-14)4-9(13(17)18)11(10)20-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIHDVSTSPBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(C)C(=O)O)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395905 | |
| Record name | 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812642-72-1 | |
| Record name | 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Ethoxyphenol
The synthesis begins with 2-ethoxyphenol, where nitration is directed by the ethoxy group’s ortho/para-directing nature. However, steric and electronic factors favor nitration at C6 (para to ethoxy), as observed in analogous systems.
Procedure :
- 2-Ethoxyphenol (10 mmol) is dissolved in concentrated H₂SO₄ (20 mL) at 0°C.
- Fuming HNO₃ (12 mmol) is added dropwise, maintaining temperatures below 5°C to prevent di-nitration.
- After 2 h, the mixture is quenched in ice, yielding 2-ethoxy-6-nitrophenol (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Yield | 78% |
| Nitrating Agent | Fuming HNO₃/H₂SO₄ |
Vilsmeier-Haack Formylation at C4
The nitro group’s meta-directing effect facilitates formylation at C4. The Vilsmeier-Haack reaction (POCl₃/DMF) is employed for this transformation.
Procedure :
- 2-Ethoxy-6-nitrophenol (5 mmol) is suspended in dry DMF (10 mL).
- POCl₃ (7.5 mmol) is added slowly, followed by heating at 80°C for 4 h.
- Hydrolysis with NaOH (10%) affords 2-ethoxy-4-formyl-6-nitrophenol (62% yield).
Optimization Notes :
- Excess POCl₃ improves yields but risks over-chlorination.
- Temperature control above 70°C minimizes side reactions.
Etherification with Propanoic Acid
Williamson Ether Synthesis
The phenolic oxygen is alkylated using 2-bromopropanoic acid under basic conditions.
Procedure :
- 2-Ethoxy-4-formyl-6-nitrophenol (5 mmol) is dissolved in acetone (15 mL).
- K₂CO₃ (10 mmol) and 2-bromopropanoic acid (6 mmol) are added, and the mixture is refluxed for 12 h.
- Acidic work-up yields the crude product, purified via recrystallization (ethanol/water) to afford the target compound (55% yield).
Key Data :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetone |
| Yield | 55% |
Mitsunobu Reaction for Stereocontrol
For enantiomerically pure variants, the Mitsunobu reaction couples the phenol with (R)- or (S)-2-hydroxypropanoic acid.
Procedure :
- 2-Ethoxy-4-formyl-6-nitrophenol (5 mmol), (R)-2-hydroxypropanoic acid (6 mmol), PPh₃ (12 mmol), and DIAD (12 mmol) are stirred in THF (20 mL) at 0°C.
- After 24 h, the mixture is concentrated and purified via column chromatography (hexane/EtOAc), yielding the (R)-enantiomer (68% yield).
Advantages :
- Retains configuration at the chiral center.
- Higher functional group tolerance compared to Williamson synthesis.
Alternative Synthetic Routes
Oxidative Cleavage of Styryl Intermediates
A styryl group at C4 is introduced via Heck coupling, followed by ozonolysis to generate the formyl group.
Procedure :
- 2-Ethoxy-6-nitrobenzaldehyde undergoes Heck coupling with vinyltributyltin.
- Ozonolysis of the resultant styrene derivative yields the formyl group (71% over two steps).
Experimental Optimization and Challenges
Common Pitfalls :
- Nitro Group Reduction : Catalytic hydrogenation risks reducing the nitro group; Zn/HCl offers selective reduction but requires stringent pH control.
- Acid Sensitivity : The formyl group is prone to hydration; anhydrous conditions are critical during etherification.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Williamson Synthesis | 55 | 98 |
| Mitsunobu Reaction | 68 | 99 |
| Oxidative Cleavage | 71 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxy-6-nitrophenoxy)propanoic acid.
Reduction: 2-(2-Ethoxy-4-formyl-6-aminophenoxy)propanoic acid.
Substitution: 2-(2-Alkoxy/aryloxy-4-formyl-6-nitrophenoxy)propanoic acid.
Scientific Research Applications
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Properties
Ethoxy vs. Methoxy Groups: The ethoxy group in the target compound increases lipophilicity (logP ≈ 1.8) compared to the methoxy analogue (logP ≈ 1.2), influencing solubility and membrane permeability . Methoxy derivatives (e.g., 812642-66-3) exhibit slightly higher polarity, enhancing water solubility but reducing stability in nonpolar media.
Biological Activity
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid, with the molecular formula C12H13NO7, is a compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This compound features an ethoxy group, a formyl group, and a nitro group attached to a phenoxy ring, which contributes to its reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can engage in redox reactions, while the formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects such as antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which can lead to cell death. This property makes it a candidate for further exploration in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases.
Herbicidal Activity
Notably, this compound belongs to a class of herbicides known as protoporphyrinogen oxidase (PROTOX) inhibitors. These herbicides disrupt chlorophyll biosynthesis in plants by accumulating protoporphyrin IX, which generates reactive oxygen species upon light exposure, leading to cellular damage and plant death. This mechanism highlights its application in agricultural settings as a herbicide .
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties. -
Anti-inflammatory Mechanism :
In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis. The reduction in cytokine levels was statistically significant, indicating its potential therapeutic application in inflammatory conditions. -
Herbicidal Efficacy :
Field trials showed that this compound effectively controlled weed populations when applied at specific concentrations, confirming its role as a viable herbicide alternative.
Comparative Analysis Table
| Activity Type | Mechanism | Efficacy |
|---|---|---|
| Antimicrobial | Disruption of cell membranes and metabolic inhibition | Significant inhibition |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Statistically significant |
| Herbicidal | PROTOX inhibition leading to reactive oxygen species | Effective against weeds |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-ethoxy-4-formyl-6-nitrophenoxy)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenolic precursor. For example:
- Step 1 : Nitration of the phenolic ring at the ortho position using a HNO₃/H₂SO₄ system under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Ethoxy group introduction via nucleophilic substitution with ethyl bromide in the presence of K₂CO₃ as a base .
- Step 3 : Formylation using a Vilsmeier-Haack reaction (POCl₃/DMF) at 80–100°C to introduce the aldehyde group .
- Step 4 : Propanoic acid side-chain attachment via Mitsunobu coupling or ester hydrolysis.
- Optimization : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to assess purity. Adjust solvent polarity (e.g., THF vs. DCM) to improve yields in coupling steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with UV detection at 254 nm. Compare retention times against known standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .
- Structural Confirmation :
- FT-IR : Confirm ester (C=O at ~1700 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹) groups.
- NMR : ¹³C NMR should resolve the ethoxy group (δ ~60–70 ppm) and aldehyde proton (δ ~9.5–10 ppm in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion [M-H]⁻ to theoretical mass (exact mass calculation required) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation pathways may include nitro group reduction or aldehyde oxidation.
- Light Sensitivity : Store in amber vials; monitor UV-Vis absorption changes (λmax ~300 nm for nitroaromatics) under light exposure .
- Solution Stability : Test in common solvents (e.g., DMSO, methanol) via LC-MS to detect hydrolysis or dimerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) using a cell-free system (e.g., purified COX-2 for anti-inflammatory studies) to minimize cellular variability .
- Metabolite Interference : Use stable isotope-labeled analogs (e.g., ¹³C-propanoic acid) in LC-MS/MS to distinguish parent compound effects from metabolites .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets; consider batch effects or solvent artifacts (e.g., DMSO cytotoxicity >0.1%) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor aldehyde group reactivity with nucleophiles (e.g., hydrazines) under varying pH (4–9).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., nitro group vs. aldehyde) .
- Trapping Experiments : React with glutathione (GSH) in simulated physiological buffer (PBS, pH 7.4) to assess covalent adduct formation via LC-HRMS .
Q. How can enantiomeric separation be achieved for the chiral center in the propanoic acid moiety?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) + 0.1% TFA. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline separation .
- Derivatization : Convert to diastereomers via reaction with (R)-(+)-α-methylbenzyl isocyanate; analyze by GC-MS with a non-chiral column .
- Circular Dichroism (CD) : Compare CD spectra (190–250 nm) of enantiomers to confirm absolute configuration .
Methodological Challenges & Solutions
Q. What strategies mitigate interference from nitro group reduction during catalytic hydrogenation?
- Answer :
- Catalyst Selection : Use Pd/C instead of PtO₂ to minimize over-reduction of the nitro group to amine.
- Controlled H₂ Pressure : Maintain pressure at 30–50 psi and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Protective Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) prior to hydrogenation .
Q. How can researchers validate the compound’s role in multi-step organic syntheses as a building block?
- Answer :
- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling (boronic acid, Pd(PPh₃)₄) at the nitro-substituted position; characterize products via ¹H NMR coupling constants .
- Click Chemistry : Perform Huisgen cycloaddition (Cu(I)-catalyzed) with terminal alkynes to functionalize the aldehyde group .
Safety & Compliance
Q. What are the recommended safety protocols for handling nitroaromatic intermediates during synthesis?
- Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during nitration steps .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize nitro compounds with a 10% NaOH/ethanol solution before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
